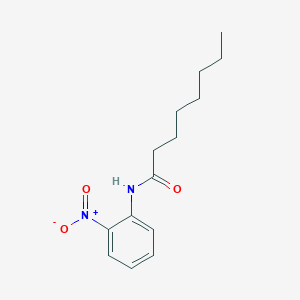
N-(4-bromo-3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)benzenesulfonamide, also known as BMS, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BMS has been found to have unique properties that make it a valuable tool in various biochemical and physiological studies.
Mechanism of Action
N-(4-bromo-3-methylphenyl)benzenesulfonamide exerts its inhibitory effect on enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding. In the case of carbonic anhydrase, N-(4-bromo-3-methylphenyl)benzenesulfonamide binds to the zinc ion in the active site of the enzyme, which is essential for its catalytic activity. This results in the inhibition of the enzyme's activity and the disruption of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(4-bromo-3-methylphenyl)benzenesulfonamide has been shown to reduce the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. N-(4-bromo-3-methylphenyl)benzenesulfonamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-3-methylphenyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes. N-(4-bromo-3-methylphenyl)benzenesulfonamide has been found to be a highly selective inhibitor of carbonic anhydrase, which makes it a valuable tool in the study of this enzyme. However, one limitation of using N-(4-bromo-3-methylphenyl)benzenesulfonamide is its potential for off-target effects. N-(4-bromo-3-methylphenyl)benzenesulfonamide has been found to inhibit other enzymes such as matrix metalloproteinases, which may confound the results of experiments if not taken into account.
Future Directions
There are several future directions for the use of N-(4-bromo-3-methylphenyl)benzenesulfonamide in scientific research. One area of interest is the development of N-(4-bromo-3-methylphenyl)benzenesulfonamide analogs with improved specificity and potency for certain enzymes. Another area of interest is the use of N-(4-bromo-3-methylphenyl)benzenesulfonamide in the development of new drugs for the treatment of various diseases. N-(4-bromo-3-methylphenyl)benzenesulfonamide has been found to have anti-inflammatory and anticancer properties, which may be useful in the development of new drugs for these indications. Finally, there is a need for further studies to investigate the potential off-target effects of N-(4-bromo-3-methylphenyl)benzenesulfonamide and to develop strategies to minimize these effects.
In conclusion, N-(4-bromo-3-methylphenyl)benzenesulfonamide is a valuable tool in scientific research due to its unique properties and specificity for certain enzymes. Its inhibition of carbonic anhydrase has been found to have various biochemical and physiological effects, and it has potential for use in the development of new drugs. However, caution must be taken to avoid potential off-target effects in experiments using N-(4-bromo-3-methylphenyl)benzenesulfonamide. There are several future directions for the use of N-(4-bromo-3-methylphenyl)benzenesulfonamide in scientific research, including the development of new analogs and the investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)benzenesulfonamide involves the reaction between 4-bromo-3-methylphenylamine and benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified through recrystallization or column chromatography.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)benzenesulfonamide has been used in various scientific studies as a tool to investigate the mechanism of action of different enzymes and proteins. One of the most common uses of N-(4-bromo-3-methylphenyl)benzenesulfonamide is in the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(4-bromo-3-methylphenyl)benzenesulfonamide has also been used in the study of other enzymes such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression.
properties
Molecular Formula |
C13H12BrNO2S |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-9-11(7-8-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
InChI Key |
KJXJVUWYLKABHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















